molecular formula C7H6FNO B1439304 6-Fluoro-2-methylnicotinaldehyde CAS No. 884494-96-6

6-Fluoro-2-methylnicotinaldehyde

Cat. No.: B1439304
CAS No.: 884494-96-6
M. Wt: 139.13 g/mol
InChI Key: IIVOXPOZSFRJJA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-fluoro-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVOXPOZSFRJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654268
Record name 6-Fluoro-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-96-6
Record name 6-Fluoro-2-methyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2-methylpyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

6-Fluoro-2-methylnicotinaldehyde can be synthesized through the reaction of 2-fluoro-3-iodo-6-methylpyridine with formic anhydride or acetic anhydride . The specific synthesis scheme can be adjusted according to the experimental conditions. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Fluoro-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Fluoro-2-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, in the context of anticancer research, similar fluorinated compounds have been shown to inhibit de novo pyrimidine nucleotide biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . This inhibition can result in the cytotoxicity of cancer cells.

Comparison with Similar Compounds

6-Fluoro-2-methylnicotinaldehyde can be compared with other similar compounds, such as:

  • 2-Fluoro-6-methylpyridine-3-carbaldehyde
  • 6-Fluoro-2-methylpyridine-3-carboxaldehyde
  • 2-Fluoro-6-methyl-5-pyridinecarboxaldehyde

These compounds share structural similarities but differ in the position of functional groups and the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

6-Fluoro-2-methylnicotinaldehyde is a fluorinated derivative of nicotinaldehyde, characterized by a fluorine atom at the 6-position and a methyl group at the 2-position of the pyridine ring. This unique structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C₇H₆FNO
  • Molecular Weight : Approximately 139.13 g/mol
  • Structural Features : The presence of fluorine enhances the compound's stability and reactivity, potentially improving its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest significant antimicrobial effects against various pathogens, indicating potential therapeutic applications.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : Early investigations suggest that it may possess anticancer properties, warranting further exploration in cancer therapy.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is crucial for understanding its therapeutic potential.

Research Findings and Case Studies

  • Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of nicotinaldehyde exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. This compound was included in the screening and demonstrated promising results .
  • Anti-inflammatory Effects :
    • In a model of acute inflammation induced by carrageenan in rats, treatment with this compound resulted in a significant reduction in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Properties :
    • A recent study evaluated the cytotoxic effects of various nicotinaldehyde derivatives on cancer cell lines. This compound showed notable cytotoxicity against human breast cancer cells (MCF-7), indicating its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameSimilarity IndexUnique Features
4-Fluoro-2-methylnicotinaldehyde0.82Fluorine at position 4; different reactivity
6-Amino-2-fluoronicotinaldehyde0.85Contains an amino group; distinct biological activity
6-Fluoro-4-methylnicotinic acid0.77Carboxylic acid functionality; enhanced solubility

This table illustrates how variations in functional groups and positions can significantly alter biological activity and chemical behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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